molecular formula C27H50O7Si B13670872 Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate

Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate

Cat. No.: B13670872
M. Wt: 514.8 g/mol
InChI Key: ICRWTSRMZBBGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, tert-butyldimethylsilyl, and tetrahydropyranyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Cyclopentyl Ring: The cyclopentyl ring is formed through a series of cyclization reactions.

    Introduction of the Acetoxy Group: The acetoxy group is introduced using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the Tetrahydropyranyl Group: The tetrahydropyranyl group is attached using tetrahydropyranyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium cyanide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate has several scientific research applications:

    Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties and as a precursor for drug development.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-[(1R,2S,3R,5S)-5-Hydroxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate
  • Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]octanoate

Uniqueness

Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C27H50O7Si

Molecular Weight

514.8 g/mol

IUPAC Name

methyl 7-[5-acetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(oxan-2-yloxy)cyclopentyl]heptanoate

InChI

InChI=1S/C27H50O7Si/c1-20(28)33-23-18-24(34-26-16-12-13-17-31-26)22(19-32-35(6,7)27(2,3)4)21(23)14-10-8-9-11-15-25(29)30-5/h21-24,26H,8-19H2,1-7H3

InChI Key

ICRWTSRMZBBGKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C(C1CCCCCCC(=O)OC)CO[Si](C)(C)C(C)(C)C)OC2CCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.